molecular formula C19H20ClN5O2S B12136513 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3-chlorophen yl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3-chlorophen yl)acetamide

Cat. No.: B12136513
M. Wt: 417.9 g/mol
InChI Key: XIPDKOHHYRIDNI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 3-(methylethoxy)phenyl moiety. A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 3-chlorophenyl ring. The 3-chlorophenyl group contributes electron-withdrawing effects, stabilizing the acetamide moiety and influencing receptor interactions. This structural framework is common in bioactive molecules targeting inflammation, microbial infections, or metabolic disorders .

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C19H20ClN5O2S/c1-12(2)27-16-8-3-5-13(9-16)18-23-24-19(25(18)21)28-11-17(26)22-15-7-4-6-14(20)10-15/h3-10,12H,11,21H2,1-2H3,(H,22,26)

InChI Key

XIPDKOHHYRIDNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, which can be synthesized using 3-amino-1,2,4-triazole as a key intermediate . The triazole ring is then functionalized with a methylethoxyphenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and microwave irradiation can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects . The phenyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in triazole and acetamide substituents (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound (Reference) Triazole Substituents Acetamide Substituent Key Properties/Activities
Target Compound 4-amino-5-(3-methylethoxyphenyl) N-(3-chlorophenyl) High lipophilicity (logP ~3.5*)
2-{[4-Amino-5-(2-chlorophenyl)... () 4-amino-5-(2-chlorophenyl) N-(3-methoxyphenyl) Moderate anti-inflammatory activity
N-(3-Chloro-4-fluorophenyl)... () 4-ethyl-5-(2-pyridinyl) N-(3-chloro-4-fluorophenyl) Enhanced solubility (pyridine ring)
Compound 7g () 5-(6-Bromo-2-methylquinazolinyl) N-(2,6-dichlorobenzylidene) Potent anti-inflammatory (ED₅₀: 12 mg/kg)

*Estimated using substituent contributions (Hansch model).

  • Lipophilicity : The 3-(methylethoxy) group in the target compound increases logP compared to analogs with methoxy (logP ~2.8) or pyridinyl (logP ~2.3) groups .
  • Solubility : Pyridinyl and fluorophenyl substituents (e.g., ) improve aqueous solubility via polar interactions, whereas bulky isopropoxy may reduce it.
Crystallographic and Conformational Insights
  • Crystal structures of related acetamides (e.g., ) reveal planar triazole rings and dihedral angles of 60–80° between aromatic rings. The target compound’s isopropoxy group may introduce torsional strain, affecting binding pocket compatibility.

Biological Activity

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide is a complex organic molecule notable for its diverse biological activities. Its structure includes a triazole ring, an amine group, and various aromatic substituents, which contribute to its potential therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN5O2SC_{19}H_{20}ClN_5O_2S, with a molecular weight of 421.91 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Feature Description
Molecular Formula C19H20ClN5O2SC_{19}H_{20}ClN_5O_2S
Molecular Weight 421.91 g/mol
Key Functional Groups Triazole ring, amine group, chlorophenyl group

Biological Activity

Preliminary studies indicate that 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide exhibits significant biological activity in various areas:

  • Anticancer Activity
    • The compound has been evaluated for its cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). In vitro assays revealed that it significantly inhibits cell proliferation, with IC50 values reported between 12.7 μM to 12.8 μM against these cell lines .
    • Notably, the presence of the triazole moiety may enhance its ability to induce apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in treated cells.
  • Antimicrobial Activity
    • The compound has shown promising results in antimicrobial assays against various pathogens. The triazole ring's ability to bind metal ions is hypothesized to play a role in its antimicrobial properties .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • The triazole ring is known for its capability to inhibit enzymes involved in nucleic acid synthesis and may interact with cytochrome P450 enzymes, leading to altered metabolic pathways.
  • The chlorophenyl acetamide moiety enhances binding affinity through hydrophobic interactions and hydrogen bonding, potentially increasing efficacy against various biological targets .

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Anticancer Properties
    • A recent study tested derivatives of similar compounds on MCF-7 and HCT-116 cell lines using MTT assays. The results indicated that compounds with similar structural features exhibited significant cytotoxicity, supporting the hypothesis that structural complexity correlates with biological activity .
  • Antimicrobial Efficacy
    • Another investigation assessed the antimicrobial properties of related triazole compounds against bacterial strains. The findings suggested that modifications in the side chains significantly influenced antibacterial activity, highlighting the importance of structural variations .

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